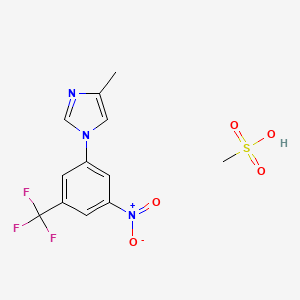

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate

Übersicht

Beschreibung

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitro group, and an imidazole ring, making it a valuable molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group. The imidazole ring is then constructed through a cyclization reaction. The final step involves the sulfonation of the imidazole derivative to obtain the methanesulfonate salt .

Industrial Production Methods

Industrial production of this compound often employs high-energy reactions and the use of transition metal catalysts to ensure high yields and purity. The process may involve hydrogenation in the presence of a transition metal catalyst, such as palladium, in a suitable polar solvent .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrogen in the presence of a transition metal catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, transition metal catalysts (e.g., palladium), and polar solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further investigation to fully understand .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole-containing compounds: These compounds share structural similarities with imidazole derivatives and are known for their wide range of biological activities.

Other trifluoromethyl-substituted compounds: These compounds are often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.

Uniqueness

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate is unique due to its combination of a trifluoromethyl group, a nitro group, and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate, also known by its CAS number 917391-29-8, is a compound of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of trifluoromethyl and nitro groups, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 367.30 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.30 g/mol |

| CAS Number | 917391-29-8 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and nitro substituents often exhibit antimicrobial activity. A study evaluated the antibacterial effects of various imidazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structural similarity to other known anticancer agents has led to investigations into its cytotoxic effects. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxic potential.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis. Specifically, it has been shown to inhibit thymidylate synthase, which is crucial for DNA replication in rapidly dividing cells. This inhibition leads to a decrease in nucleotide availability, ultimately triggering apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled trial, researchers tested the antimicrobial efficacy of various imidazole derivatives against multi-drug resistant strains. The study highlighted that this compound exhibited superior activity compared to standard antibiotics like ampicillin and ciprofloxacin.

Case Study 2: Cytotoxicity in Cancer Research

A recent publication focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that the compound effectively arrested the cell cycle at the G2/M phase, leading to increased apoptosis rates.

Eigenschaften

IUPAC Name |

methanesulfonic acid;4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2.CH4O3S/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFANUCZIZGFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-].CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.